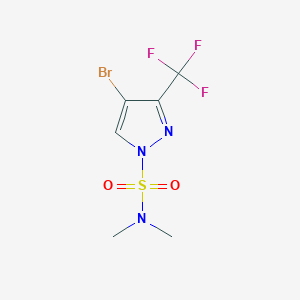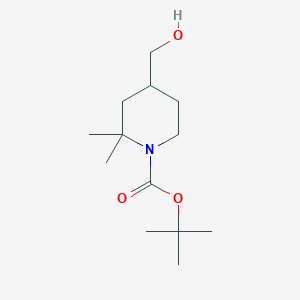![molecular formula C7H10O2S B6295019 3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2387598-76-5](/img/structure/B6295019.png)
3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylsulfanylbicyclo[111]pentane-1-carboxylic acid is a chemical compound with the molecular formula C7H10O2S It is characterized by a bicyclic structure with a sulfur-containing methylthio group attached to one of the carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[1.1.1]pentane core can be synthesized through a series of cyclization reactions. One common method involves the use of a [1.1.1]propellane precursor, which undergoes cyclization to form the bicyclic structure.
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction. This step often involves the use of a methylthiol reagent under basic conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The methylthio group can participate in various chemical reactions, while the bicyclic structure provides rigidity and stability. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
3-Methylsulfonylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a sulfonyl group instead of a methylthio group.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group.
Uniqueness
3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. The bicyclic structure also provides a rigid framework that can influence the compound’s interactions with other molecules.
属性
IUPAC Name |
3-methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-10-7-2-6(3-7,4-7)5(8)9/h2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEXKAMBPMWYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC12CC(C1)(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
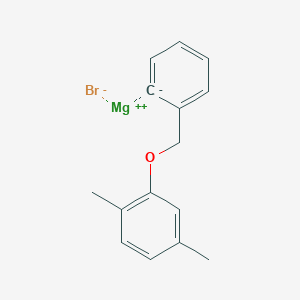
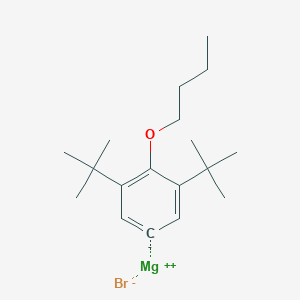
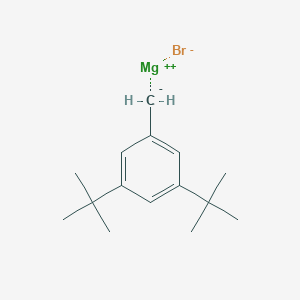
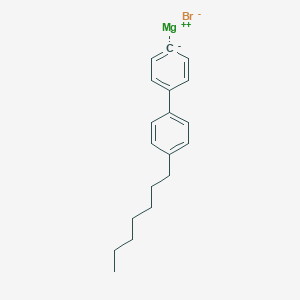

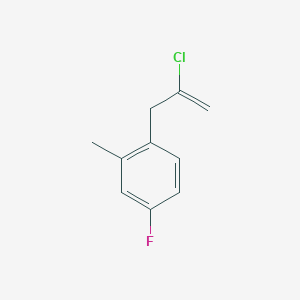
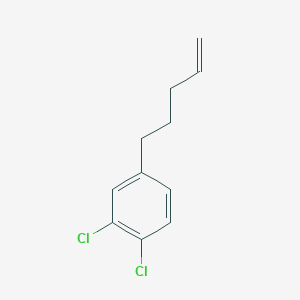
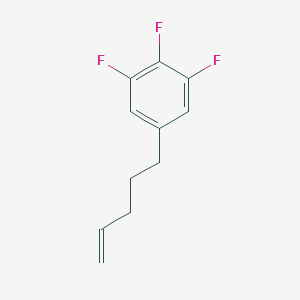
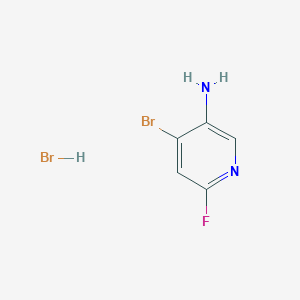
![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
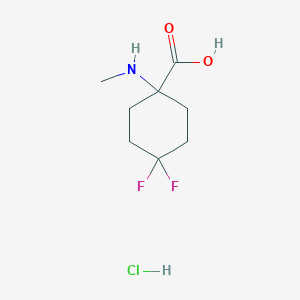
![6-Fluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B6295039.png)
